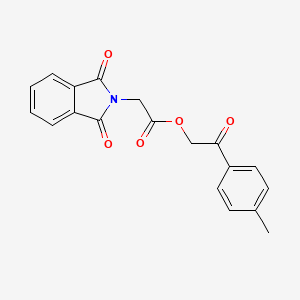

2-Oxo-2-(p-tolyl)ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

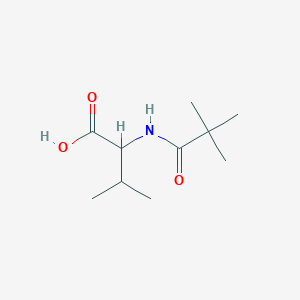

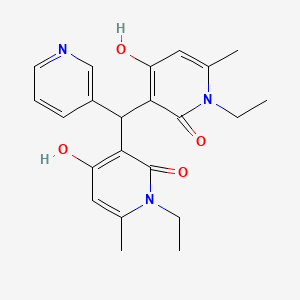

2-Oxo-2-(p-tolyl)ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate is a useful research compound. Its molecular formula is C19H15NO5 and its molecular weight is 337.331. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation in Medicine

Anti-inflammatory Applications : A derivative of the compound showed potential as an anti-inflammatory agent. The study synthesized a series of compounds and evaluated them for anti-inflammatory activity using both in vitro and in vivo models. These compounds demonstrated promising anti-inflammatory activity in the conducted tests (Nikalje, Hirani, & Nawle, 2015).

Antibacterial and Antifungal Properties : Another study synthesized derivatives of the compound and evaluated their antibacterial and antifungal activities. Some of these synthesized compounds exhibited significant antibacterial properties, suggesting their potential as antimicrobials (Patel & Dhameliya, 2010).

Conjugation with Other Agents for Cancer Treatment : Research explored the synthesis of compounds by conjugating the base compound with agents like 6-mercataptopurine or 2-aminothiazole. These were studied for their potential as anticancer agents (Nadhum & Mohammed, 2020).

Chemical Synthesis and Applications

Polymerization in Biomedical Applications : A study reported on the polymerization of a related compound in ethyl acetate, emphasizing its significance in biomedical applications due to high water solubility and good commercial availability (Vergaelen et al., 2020).

Regioselective Addition in Chemical Synthesis : The compound was involved in regioselective addition reactions with aromatic amines, highlighting its utility in organic synthesis (Koz’minykh et al., 2006).

Crystal Structure and Molecular Analysis

Crystal Structure Analysis : Research into the crystal structure of related compounds provides insight into their molecular properties, which is crucial for understanding their reactivity and potential applications (Ferfra et al., 2000).

Quantum Chemical Calculations : Studies involving quantum chemical calculations help in understanding the electronic properties and molecular densities of these compounds, which can guide their application in various fields (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Mechanism of Action

Target of Action

It is known that indole derivatives, which are structurally similar to this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from the broad spectrum of biological activities associated with indole derivatives that this compound likely interacts with its targets in a way that modulates their function .

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound likely impacts multiple pathways .

Result of Action

Based on the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound likely has a wide range of effects at the molecular and cellular level .

Properties

IUPAC Name |

[2-(4-methylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-12-6-8-13(9-7-12)16(21)11-25-17(22)10-20-18(23)14-4-2-3-5-15(14)19(20)24/h2-9H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOBMYIZMZBPIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)COC(=O)CN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-ethylpyrimidin-2-yl)-1,4-diazepane](/img/structure/B2416781.png)

![4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B2416785.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide](/img/structure/B2416789.png)

![1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2416792.png)

![3-[3-(Methylcarbamoyl)pyrazol-1-yl]butanoic acid](/img/structure/B2416793.png)

![3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B2416794.png)

![4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide](/img/structure/B2416796.png)

![Methyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2416801.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2416803.png)